molecular formula C25H32N4O2S B2388229 N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476432-76-5

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2388229
CAS No.: 476432-76-5
M. Wt: 452.62
InChI Key: MCGWRJCOUANCQW-UHFFFAOYSA-N
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Description

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound known for its diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the sec-Butylthio Group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.

    Attachment of the 2,6-Diethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.

    Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to ring-opened products or alcohol derivatives.

    Substitution: The aromatic rings and the triazole moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated or azido derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in agrochemicals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathways Involved: Common pathways include inhibition of metabolic enzymes or modulation of signaling cascades involved in cell growth and differentiation.

Comparison with Similar Compounds

  • N-((5-(tert-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
  • N-((5-(sec-butylthio)-4-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Comparison:

  • Structural Differences: Variations in the alkylthio or phenyl substituents.
  • Chemical Properties: Differences in solubility, reactivity, and stability.
  • Biological Activity: Unique binding affinities and specificities for molecular targets, leading to different biological effects.

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its specific substituent pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-6-17(4)32-25-28-27-22(16-26-24(30)20-12-14-21(31-5)15-13-20)29(25)23-18(7-2)10-9-11-19(23)8-3/h9-15,17H,6-8,16H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGWRJCOUANCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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